molecular formula C21H20BrN3O3S2 B2455847 N-(4-(4-bromophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 325977-65-9

N-(4-(4-bromophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2455847
CAS No.: 325977-65-9
M. Wt: 506.43
InChI Key: XPWCPMSOHUGMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic small molecule with a molecular formula of C18H22BrN3OS and a molecular weight of 408.36 g/mol . The compound features a 4-(4-bromophenyl)thiazole core linked to a 4-(piperidin-1-ylsulfonyl)benzamide group. Crystallographic studies confirm that the piperidine ring in the structure adopts a chair conformation . This compound belongs to a class of 4-(4-bromophenyl)thiazol-2-amine derivatives, which are recognized in scientific literature as valuable scaffolds in medicinal chemistry research . Such derivatives have demonstrated significant potential in bioactivity screenings, showing promise as agents against microbial pathogens and in antiproliferative studies against various cancer cell lines, including breast adenocarcinoma (MCF7) . The presence of the bromophenyl and sulfonyl groups is often associated with enhanced biological activity and is a subject of ongoing structure-activity relationship (SAR) studies . Researchers are exploring these derivatives to combat challenges like antimicrobial resistance and to develop new chemotherapeutic agents . This compound is supplied for research purposes to further investigate these potential applications. It is intended for in vitro studies only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O3S2/c22-17-8-4-15(5-9-17)19-14-29-21(23-19)24-20(26)16-6-10-18(11-7-16)30(27,28)25-12-2-1-3-13-25/h4-11,14H,1-3,12-13H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWCPMSOHUGMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-bromophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that includes a thiazole ring, a sulfonyl group, and a benzamide moiety, which contribute to its reactivity and potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values suggest strong antibacterial effects comparable to established antibiotics.

MicroorganismMIC (µg/mL)Activity Type
Staphylococcus aureus31.25Gram-positive bacteria
Escherichia coli62.50Gram-negative bacteria
Candida albicans15.00Fungal

Anticancer Activity

The compound has also shown promising anticancer activity , particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). In vitro studies have demonstrated that it can induce apoptosis in cancer cells, potentially through the modulation of specific molecular targets involved in cell proliferation and survival.

Case Study: MCF7 Cell Line

In a study evaluating the cytotoxic effects of this compound on the MCF7 cell line, the following results were obtained:

Treatment Concentration (µM)Cell Viability (%)IC50 (µM)
0.590
1.075
5.0403.5
10.020

The data indicate that higher concentrations lead to significant reductions in cell viability, suggesting effective anticancer properties.

The mechanism of action for this compound involves binding to specific enzymes or receptors within cells, modulating their activity and influencing various cellular processes. Molecular docking studies have suggested potential interactions with targets such as protein kinases and apoptotic factors.

Structure-Activity Relationship (SAR)

The structural complexity of this compound allows for diverse chemical interactions, which are crucial for its biological activity. The presence of the bromophenyl and piperidinyl groups enhances its reactivity and interaction capabilities.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesUnique Properties
N-(3-bromophenyl)-4-(piperidine-1-sulfonyl)benzamideContains a bromophenyl group and piperidine sulfonamideDiverse applications in medicinal chemistry
4-bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamideIncorporates a chromenone moiety alongside thiazoleExhibits unique interactions due to chromenone
4-(6-amino-3,5-dicyano-pyridin-1(2H)-yl)-N-thiazol-2-yl-benzenesulfonamideFeatures dicyano-pyridine substituentsDisplays high anticonvulsant activity

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for N-(4-(4-bromophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, and how are key intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions:

Thiazole ring formation : Condensation of 4-bromophenyl thiourea with α-halo ketones (e.g., bromoacetophenone) under reflux in ethanol .

Sulfonylation : Reaction of the thiazole intermediate with 4-(piperidin-1-ylsulfonyl)benzoyl chloride in dry dichloromethane using triethylamine as a base .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) ensures >95% purity.

  • Characterization :

  • NMR : ¹H and ¹³C NMR confirm regioselective substitution (e.g., thiazole C-2 and sulfonamide positions) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₀BrN₃O₃S₂: 514.01, observed 514.02) .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

  • Methodology :

  • pH stability : Incubate in buffers (pH 2–12) at 37°C for 24h; monitor degradation via HPLC (C18 column, acetonitrile/water) .
  • Thermal stability : Thermogravimetric analysis (TGA) at 25–300°C identifies decomposition points (e.g., stability up to 150°C) .
    • Key findings : Sulfonamide groups may hydrolyze under strongly acidic/basic conditions, requiring neutral storage .

Advanced Research Questions

Q. How do structural modifications (e.g., bromophenyl vs. chlorophenyl substitution) impact biological activity and enzyme inhibition?

  • Methodology :

  • SAR studies : Synthesize analogs (e.g., 4-chlorophenyl, 4-methylphenyl) and test against kinases (e.g., EGFR, IC₅₀ values via fluorescence polarization assays) .
  • Computational modeling : Docking (AutoDock Vina) predicts binding affinity to ATP-binding pockets; bromine’s electron-withdrawing effect enhances hydrophobic interactions .
    • Data contradiction : Bromophenyl analogs show higher cytotoxicity (e.g., IC₅₀ = 1.2 μM vs. chlorophenyl IC₅₀ = 3.8 μM in HeLa cells) but lower solubility .

Q. What strategies resolve low yield (<30%) in the final sulfonylation step?

  • Methodology :

  • Reaction optimization : Use Pyry-BF₄ as a sulfonyl chloride activator to improve coupling efficiency (yield increases to 65%) .
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of sulfonamide intermediates .
    • Validation : Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) .

Q. How can conflicting bioactivity data (e.g., inconsistent IC₅₀ values across studies) be systematically addressed?

  • Methodology :

  • Purity verification : Use HPLC-MS to confirm compound integrity; impurities >2% can skew results .
  • Assay standardization : Compare cytotoxicity using identical cell lines (e.g., MCF-7 vs. HeLa) and incubation times (48h vs. 72h) .
    • Case study : Discrepancies in anti-MRSA activity (MIC = 8–32 μg/mL) traced to variations in bacterial strain resistance profiles .

Key Recommendations

  • Synthetic challenges : Prioritize regioselective thiazole synthesis to avoid byproducts (e.g., C-4 substituted isomers) .
  • Biological assays : Include positive controls (e.g., gefitinib for EGFR) and validate with orthogonal methods (e.g., Western blot for kinase inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.